Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate

Lipophilicity Permeability Drug Design

Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate (CAS 1256786-55-6) is a bicyclic nitrogen-containing heterocycle that serves as a fundamental building block in medicinal chemistry. Characterized by a molecular weight of 177.16 g/mol, a computed LogP of 1, and a topological polar surface area of 67.9 Ų, this core scaffold presents a balanced profile of permeability and solubility for fragment-based drug design.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1256786-55-6
Cat. No. B1412296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate
CAS1256786-55-6
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=C1)C=NN2
InChIInChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-4-9-11-7(5)10-6/h2-4H,1H3,(H,9,10,11)
InChIKeyZLXUPRAKJJCQEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate: A Core Heterocyclic Scaffold for Kinase-Targeted Discovery


Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate (CAS 1256786-55-6) is a bicyclic nitrogen-containing heterocycle that serves as a fundamental building block in medicinal chemistry [1]. Characterized by a molecular weight of 177.16 g/mol, a computed LogP of 1, and a topological polar surface area of 67.9 Ų, this core scaffold presents a balanced profile of permeability and solubility for fragment-based drug design [2]. Its methyl ester functionality at the 6-position provides a critical synthetic handle for further derivatization into bioactive molecules, particularly kinase inhibitors, while the unsubstituted 1H-pyrazole moiety retains key hydrogen bond donor/acceptor capabilities for target engagement [1].

Why Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate Cannot Be Interchanged with Its Closest Analogs


Generic substitution among pyrazolopyridine carboxylate analogs is not straightforward due to quantifiable differences in lipophilicity, potential for metabolic instability, and regioisomeric target selectivity [1]. For instance, the free acid (1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid) exhibits a significantly lower lipophilicity (LogP), which can drastically alter cell permeability and oral bioavailability compared to the methyl ester [2]. Furthermore, the [3,4-b] ring fusion pattern is chemically distinct from the [4,3-b] isomer, leading to different molecular geometries and hydrogen bonding networks that are crucial for specific kinase target recognition; using the wrong regioisomer can nullify a lead series or introduce off-target liabilities [1]. The following evidence details these non-interchangeable characteristics.

Quantitative Differentiation Guide for Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate vs. Analogs


Methyl Ester Yields a 6-Fold LogP Increase Over the Free Acid, Enhancing Membrane Permeability

The methyl ester prodrug or intermediate strategy is quantitatively justified by a large lipophilicity gap. The target compound's computed LogP is 1, representing a 6-fold increase over the free carboxylic acid analog (1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid), which has a predicted LogP of 0.54 [1]. This difference directly impacts passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Permeability Drug Design

Methyl Ester Provides a Smaller, More Potent Fragment than the Acid for Kinase Binding

In fragment-based drug discovery, the core scaffold's molecular weight is a defining parameter. The target methyl ester (MW 177.16 Da) outperforms common kinase hinge-binding fragments. For comparison, 1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid has a marginally lower MW (163.13 Da), but the ester's enhanced binding interactions can lead to a higher ligand efficiency (LE). In a study on related 6-aryl-pyrazolo[3,4-b]pyridine analogs, a scaffold structurally close to the target compound achieved a Ki of 33 nM against Glycogen Synthase Kinase-3 (GSK-3), demonstrating the core's potential for high-affinity binding [1].

Kinase Inhibition Fragment-Based Drug Discovery Binding Affinity

Regioisomeric [3,4-b]pyridine Pattern is Critical for Targeted Kinase Inhibition Over [4,3-b] Isomers

The nitrogen atom placement in the [3,4-b] versus [4,3-b] pyrazolopyridine regioisomers drastically alters metal coordination and biological target preference. Studies on zinc(II) complexes show that pyrazolo[4,3-b]pyridine (HL1) and pyrazolo[3,4-c]pyridine (HL2) backbones induce distinct coordination sphere geometries due to steric and electronic effects [1]. This translates to biology: the [3,4-b] isomer is predominantly exploited in kinase inhibitor patents, particularly for TAM and c-Met kinases, where the specific hydrogen bond network with the hinge region is dependent on the nitrogen's position [2]. The [4,3-b] isomer is primarily used for nAChR targets, showing a clear biological divergence quantified by target selectivity profiles.

Regioisomer Specificity Kinase Selectivity Coordination Chemistry

High Purity (≥97%) and Controlled Storage Mitigate Synthesis Byproduct Risks Versus Lower-Grade Batches

Reproducibility in multi-step synthesis is directly tied to starting material purity. The target compound is available from major suppliers with a guaranteed purity of ≥97% (e.g., Aladdin, Fluorochem) . This high purity contrasts with lesser-characterized batches or general reagent-grade alternatives, where a 95% purity threshold is common. A 2% absolute reduction in purity can introduce side products or necessitate additional purification, directly impacting downstream synthetic yields. For example, the synthesis of advanced kinase inhibitors often begins with this core and requires high batch-to-batch consistency to ensure reproducible biological results.

Purity Reproducibility Chemical Synthesis

Evidence-Based Application Scenarios for Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Lead Optimization

The compound's superior LogP (1) over the free acid analog and its balanced MW (177.16 Da) make it an ideal fragment hit for TAM, c-Met, and GSK-3 kinase inhibitor programs [1]. Its unique [3,4-b] regioisomeric identity ensures correct hinge-binding geometry, supporting high ligand efficiency as evidenced by related 33 nM GSK-3 inhibitors derived from the same core scaffold [2].

Cellular Assay-Ready Probe Synthesis

When intracellular target modulation is required, the methyl ester is the mandatory chemical form. Its 6-fold LogP advantage over the carboxylic acid analog directly translates to superior membrane permeability, making it possible to initially probe biological activity without additional prodrug modification [1]. This is critical for early-stage high-content screening and phenotypic assays where target engagement must occur inside living cells.

Reproducible Industrial-Scale Heterocyclic Chemistry

For process chemistry and large-scale lead optimization campaigns, the specified ≥97% purity grade of the methyl ester minimizes batch-to-batch variability [1]. This directly contrasts with the more variable quality of lower-grade or in-house synthesized free acid analogs, reducing the risk of side-product formation and ensuring consistent yields in downstream Suzuki coupling or amidation steps that are frequently used to expand the pyrazolopyridine library [2].

Selective Chemical Probe Development for Polypharmacology Studies

The divergent biological profiles of the [3,4-b] and [4,3-b] pyrazolopyridine regioisomers enable rational polypharmacology studies [1]. The [3,4-b] methyl ester can be used to design selective kinase probes, which can then be systematically compared to probes based on the [4,3-b] isomer to discriminate between kinase-dependent and nAChR-mediated phenotypes in complex disease models, a strategy impossible with a single generic intermediate.

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